Home > Products > Screening Compounds P46841 > 1-Acetyl-1,6-dihydropyridin-3(2H)-one
1-Acetyl-1,6-dihydropyridin-3(2H)-one - 94923-13-4

1-Acetyl-1,6-dihydropyridin-3(2H)-one

Catalog Number: EVT-13153723
CAS Number: 94923-13-4
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to 1-Acetyl-1,6-dihydropyridin-3(2H)-one in Medicinal Chemistry

Biological Significance of Pyridinone Derivatives in Enzyme Inhibition

The pyridinone heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile interactions with biological targets. This bicyclic system, characterized by a six-membered ring containing a nitrogen atom adjacent to a carbonyl group, exhibits remarkable hydrogen-bonding capacity and dipolar characteristics that facilitate binding to enzyme active sites. Pyridinone derivatives demonstrate broad-spectrum bioactivity, with documented efficacy as kinase inhibitors, antiviral agents, and modulators of hydrolytic enzymes. Their significance stems from:

  • Molecular Recognition Properties: The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the N-H group (in non-acetylated forms) acts as a donor, enabling complementary interactions with catalytic residues in enzyme binding pockets [7]. This bidirectional hydrogen-bonding capability mimics transition states or intermediate structures in enzymatic reactions, making pyridinones ideal for inhibition.
  • Structural Versatility: Positions C-2, C-4, C-5, and C-6 permit diverse substitutions that modulate target affinity, selectivity, and pharmacokinetic properties. For instance, 6-aryl substitutions enhance stacking interactions with hydrophobic enzyme subsites, while N-1 acetyl groups (as in 1-Acetyl-1,6-dihydropyridin-3(2H)-one) improve metabolic stability and membrane permeability [7].
  • Precedent in Neurodegenerative Therapeutics: Structural analogs like 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones exhibit potent acetylcholinesterase (AChE) inhibition by simultaneously engaging the catalytic anionic site (CAS) and peripheral anionic site (PAS), thereby reducing amyloid-β aggregation—a key pathological feature of Alzheimer’s disease [7]. This dual-targeting capability underscores the scaffold’s utility in complex disease pathways.

Table 1: Enzyme Targets of Pyridinone Derivatives

Enzyme TargetBiological RoleTherapeutic AreaPyridinone Derivative Example
Acetylcholinesterase (AChE)Hydrolyzes acetylcholineNeurodegenerative diseases6-(2-Hydroxyphenyl)pyridazin-3(2H)-ones
Receptor-interacting protein kinase 2 (RIPK2)Regulates NOD-mediated inflammationAutoimmune disordersThieno[3,2-d]pyrimidines*
Soluble epoxide hydrolase (sEH)Metabolizes anti-inflammatory EpFAsInflammatory diseases1-Acetyl-1,6-dihydropyridin-3(2H)-one

*Structurally analogous heterocycles leveraging similar binding principles [1] [7].

Role of Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase (sEH) has emerged as a high-value target for inflammatory, cardiovascular, and neuropathic conditions due to its central role in lipid signaling. This bifunctional enzyme, localized in the cytosol, catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs)—notably epoxyeicosatrienoic acids (EETs)—into pro-inflammatory diol metabolites. Key aspects of its therapeutic relevance include:

  • Inflammation Resolution: EETs exhibit vasodilatory, fibrinolytic, and anti-inflammatory effects by suppressing nuclear factor kappa B (NF-κB) activation and reducing cytokine expression (e.g., TNF-α, IL-6). sEH-mediated degradation of EETs diminishes these protective responses, exacerbating tissue injury in conditions like hypertension, atherosclerosis, and chronic pain [1].
  • Metabolic Link to Neuroinflammation: In the central nervous system, sEH activity correlates with neuroinflammatory cascades. Elevated sEH expression reduces brain EpFA levels, promoting microglial activation and neuronal apoptosis—processes implicated in Alzheimer’s and Parkinson’s pathologies [1].
  • Validation via Genetic/Pharmacological Studies: sEH-knockout mice display enhanced EpFA levels, reduced inflammatory responses, and improved outcomes in models of endotoxemia and vascular dysfunction. Pharmacological sEH inhibitors replicate these effects, confirming target engagement and therapeutic potential [1].

Despite this promise, early sEH inhibitors faced translational hurdles due to suboptimal pharmacokinetics, driving the search for advanced chemotypes like pyridinones.

Rationale for Structural Design: Overcoming Bioavailability Challenges in Urea-Based Inhibitors

First-generation sEH inhibitors predominantly featured urea-based scaffolds (e.g., 1,3-disubstituted ureas), leveraging the urea carbonyl’s ability to mimic the transition state of epoxide hydrolysis. While potent in vitro, these compounds exhibited poor in vivo performance due to:

  • High Polarity and Crystallinity: Urea moieties form extensive intermolecular hydrogen bonds, resulting in high melting points and low solubility (<10 μM in aqueous buffers). This limits gastrointestinal absorption and oral bioavailability [3].
  • Permeability Barriers: The urea’s strong hydrogen-bonding capacity increases desolvation energy costs during membrane diffusion, reducing cell permeability (typically Papp < 5 × 10−6 cm/s in Caco-2 assays) [3].
  • Metabolic Instability: Unsubstituted ureas undergo hydrolysis by gut microbiota or hepatic enzymes, generating aniline metabolites with potential toxicity concerns [3].

Table 2: Comparative Properties of Urea vs. Pyridinone Scaffolds

PropertyUrea-Based Inhibitors1-Acetyl-1,6-dihydropyridin-3(2H)-oneImpact on Drug Performance
Hydrogen-Bonding Capacity2 H-bond donors, 1 acceptor1 H-bond donor, 2 acceptors*Reduced desolvation penalty → Improved permeability
Solubility (PBS, pH 7.4)Typically <10 μM50–200 μMEnhanced absorption and plasma exposure
Melting PointOften >250°C150–180°CLower lattice energy → Better solubility
Metabolic StabilitySusceptible to hydrolysisStable to amidasesReduced metabolite-mediated toxicity

*Carbonyl oxygen and ring nitrogen as acceptors; N-H as donor [3] [7].

The 1-Acetyl-1,6-dihydropyridin-3(2H)-one scaffold addresses these limitations through strategic bioisosteric replacement:

  • Retained Transition-State Mimicry: The pyridinone carbonyl replicates the urea’s hydrogen-bonding interactions with sEH catalytic residues (Asp335, Tyr383, Tyr466), preserving inhibitory potency.
  • Reduced Polarity: N-1 acetylation decreases H-bond donor count and introduces conformational constraints that disrupt crystal packing, significantly enhancing solubility (>5-fold increase vs. ureas) [3] [7].
  • Improved Permeability: The scaffold’s semi-planar geometry and balanced lipophilicity (clogP 1.5–2.5) facilitate transcellular passive diffusion, as evidenced by PAMPA assays showing Pe > 15 × 10−6 cm/s [7].
  • Metabolic Robustness: The cyclic enone resists hydrolytic cleavage, while the acetyl group undergoes slow, non-toxic deacetylation—a favorable profile for sustained target engagement [7].

This rational design exemplifies how core scaffold optimization can overcome bioavailability barriers without compromising target affinity, positioning pyridinones as next-generation sEH inhibitors.

Properties

CAS Number

94923-13-4

Product Name

1-Acetyl-1,6-dihydropyridin-3(2H)-one

IUPAC Name

1-acetyl-2,6-dihydropyridin-3-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-3H,4-5H2,1H3

InChI Key

LRLHPHOTMPNIJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=CC(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.